N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophen ring, a thiazolidinone moiety, and a benzamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The benzamide group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide moiety .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential biological activities, such as anti-inflammatory or antimicrobial properties, make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiazolidinone-containing molecules. Examples include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide .
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O4S3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C17H18N2O4S3/c1-18(13-7-8-26(22,23)10-13)15(20)12-5-3-11(4-6-12)9-14-16(21)19(2)17(24)25-14/h3-6,9,13H,7-8,10H2,1-2H3/b14-9- |
InChI Key |
UZKNKKFQVOGWQG-ZROIWOOFSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)N(C)C3CCS(=O)(=O)C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N(C)C3CCS(=O)(=O)C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.